molecular formula C16H13Cl2NO3S B2913507 4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one CAS No. 1025195-40-7

4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one

Cat. No.: B2913507
CAS No.: 1025195-40-7
M. Wt: 370.24
InChI Key: XSXVMMLMYQKWRA-YBEGLDIGSA-N
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Description

4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one is an organic compound that features both amino and sulfonyl functional groups attached to a butenone backbone

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-chlorobenzenesulfonyl chloride.

    Formation of Intermediate: The 4-chloroaniline reacts with an appropriate butenone derivative under controlled conditions to form an intermediate.

    Sulfonylation: The intermediate is then treated with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)butan-2-one: A similar compound with a saturated butanone backbone.

    4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-2-EN-2-one: A compound with a different position of the double bond.

Uniqueness

The unique combination of amino and sulfonyl groups in 4-((4-Chlorophenyl)amino)-3-((4-chlorophenyl)sulfonyl)but-3-EN-2-one provides distinct reactivity and potential applications compared to its analogs. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

(Z)-4-(4-chloroanilino)-3-(4-chlorophenyl)sulfonylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3S/c1-11(20)16(10-19-14-6-2-12(17)3-7-14)23(21,22)15-8-4-13(18)5-9-15/h2-10,19H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVMMLMYQKWRA-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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